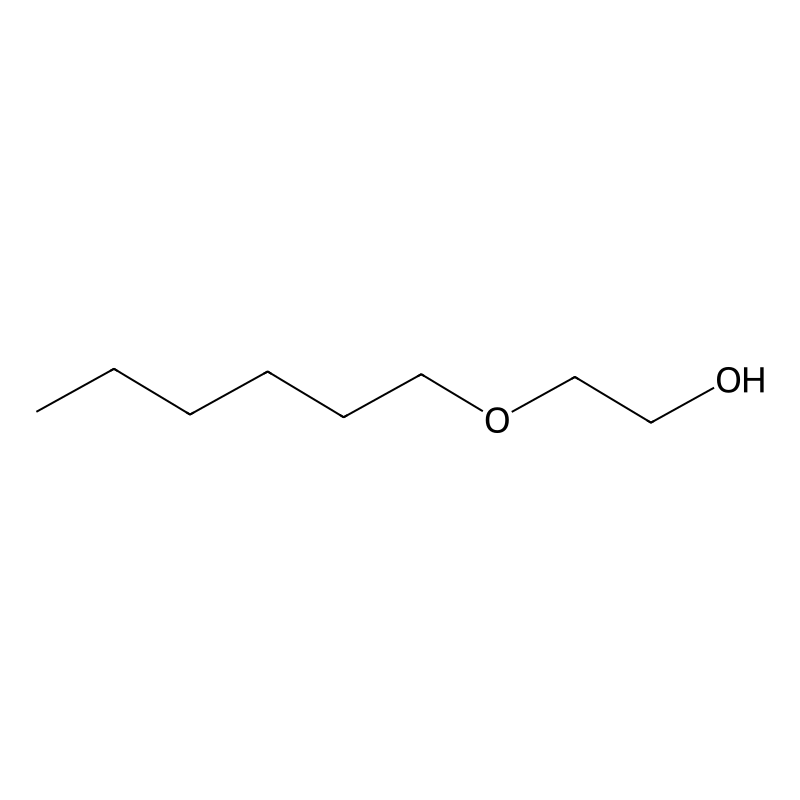

2-(Hexyloxy)ethanol

C6H13OCH2CH2OH

C8H18O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H13OCH2CH2OH

C8H18O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN WATER; VERY SOL IN ALC & ETHER

Solubility in water: poo

Synonyms

Canonical SMILES

2-(Hexyloxy)ethanol, also known as hexoxyethanol or ethylene glycol monohexyl ether, is a glycol ether with the chemical formula C₈H₁₈O₂. It is characterized by its clear, mobile, high-boiling, and low-volatility liquid state. The compound has a molar mass of 146.23 g/mol and is primarily used as a solvent in various industrial applications, including specialty printing inks and surface coatings. Its structure features a hexyl group attached to an ethylene glycol moiety, which imparts unique solubility characteristics compared to other glycol ethers .

Solvent Properties:

- Due to its amphiphilic nature (having both polar and non-polar regions), 2-HE can act as a solvent for various organic and inorganic compounds. This property has been investigated for potential applications in

- Extraction: Studies have explored using 2-HE for extracting valuable compounds from natural materials such as essential oils and bioactive molecules from plants [].

- Synthesis: Researchers have investigated using 2-HE as a solvent in various chemical reactions, including the synthesis of polymers and nanoparticles [].

Environmental Applications:

- Research has been conducted to understand the behavior and potential impact of 2-HE in the environment. Studies have investigated:

Material Science Applications:

- Some studies have explored the potential use of 2-HE in material science applications, such as:

2-(Hexyloxy)ethanol participates in several typical reactions associated with alcohols and ethers:

- Esterification: Reacts with acids to form esters.

- Etherification: Can undergo reactions to form ethers with other alcohols.

- Oxidation: Can be oxidized to form aldehydes or carboxylic acids.

- Formation of Alcoholates: Reacts with bases to form alcoholates.

Additionally, it can react violently with strong oxidizing agents and may form explosive peroxides upon exposure to atmospheric oxygen .

The biological activity of 2-(Hexyloxy)ethanol includes potential toxicity upon exposure. It can cause skin irritation, burns, and serious eye damage. Inhalation or ingestion may lead to systemic effects such as kidney injury and respiratory irritation. The compound is classified as harmful when in contact with skin or when swallowed. It is metabolized by alcohol dehydrogenase into transient aldehyde metabolites, which are further converted into alkoxyacetic acids .

2-(Hexyloxy)ethanol is synthesized through the reaction of ethylene oxide with 1-hexanol. This process typically involves the following steps:

- Reaction Setup: Ethylene oxide and 1-hexanol are mixed under controlled conditions.

- Catalysis: A catalyst may be used to facilitate the reaction.

- Isolation: The product is isolated from the reaction mixture through vacuum distillation to obtain pure 2-(hexyloxy)ethanol .

The primary applications of 2-(Hexyloxy)ethanol include:

- Solvent: Used in specialty printing inks, coatings, and adhesives.

- Coalescing Agent: Functions in latex paints and cleaners.

- Intermediate: Serves as a precursor for neopentanoate and hexyloxyethyl phosphate.

- Industrial Uses: Employed in automotive care products, lubricants, anti-freeze products, and modeling clay .

Several compounds share structural similarities with 2-(Hexyloxy)ethanol, each possessing unique properties:

The uniqueness of 2-(Hexyloxy)ethanol lies in its balance between high boiling point and low volatility, making it particularly suitable for applications requiring stability under heat without significant evaporation.

Solvent Application Research

Research in Coating Formulation Technologies

2-(Hexyloxy)ethanol is widely studied as a coalescing aid in waterborne latex coatings. Research demonstrates that its hydrophilic-lipophilic balance enhances particle solvation and swelling, increasing dispersion viscosity and improving film integrity [5]. Electrochemical impedance spectroscopy (EIS) reveals that hydrophilic coalescing aids like 2-(Hexyloxy)ethanol partition preferentially at polymer particle interfaces, facilitating interdiffusion during film formation [5]. However, excessive hydrophilicity temporarily reduces water resistance due to solvent retention, necessitating optimized blends with hydrophobic agents [5].

Table 1: Impact of Coalescing Aid Properties on Coating Performance

| Property | Effect on Film Formation | Optimal Range |

|---|---|---|

| Hydrophilicity | Enhances particle solvation | Moderate |

| Volatility | Reduces solvent retention | Low to moderate |

| Concentration | Balances viscosity and water resistance | 5–15 wt% |

Printing Process Research Applications

In silk-screen printing inks, 2-(Hexyloxy)ethanol’s slow evaporation rate (boiling point: 208°C) prevents premature drying, enabling precise pigment deposition [1] [4]. Studies highlight its role as a primary solvent in solvent-based inks, where its superior oil solubility (density: 0.888 g/cm³) ensures stable resin-pigment dispersion [3] [4]. Recent advancements focus on tailoring its evaporation profile to mitigate nozzle clogging in high-resolution digital printing systems [3].

Cleaning Formulation Research Studies

As a coupling agent, 2-(Hexyloxy)ethanol bridges polar and nonpolar phases in industrial cleaners, effectively removing greasy soils [4]. Research emphasizes its solvency power (9.46 g/L in water) in microemulsion systems, where it reduces interfacial tension between hydrophobic contaminants and aqueous phases [3]. Comparative studies with 2-butoxyethanol show its lower hemolytic activity, making it safer for prolonged use in surface cleaners [3].

Coalescing Mechanism Research

Film Formation Research in Various Systems

In acrylic latex films, 2-(Hexyloxy)ethanol reduces the minimum film-forming temperature (MFFT) by plasticizing polymer particles, enabling coalescence at ambient conditions [5]. Indentation tests reveal that films formed with hydrophilic coalescents exhibit higher elastic moduli (∼2.1 GPa) due to enhanced polymer chain interdiffusion [5]. Challenges persist in balancing solvent retention and evaporation kinetics, particularly in humid environments [5].

Coalescence Modeling Studies

Computational models integrating Hansen solubility parameters (δD: 16.3 MPa¹/², δP: 6.1 MPa¹/², δH: 9.4 MPa¹/²) predict 2-(Hexyloxy)ethanol’s partitioning behavior in polymer matrices [3]. Monte Carlo simulations suggest that its moderate hydrophilicity minimizes phase separation in multi-component coatings, aligning with experimental EIS data [5].

Adhesion Science Research Applications

2-(Hexyloxy)ethanol improves adhesion in epoxy-based adhesives by wetting hydrophobic substrates (e.g., polyethylene) through reduced surface tension (∼28 mN/m) [4]. Studies on steel-epoxy joints show a 40% increase in lap-shear strength when 2-(Hexyloxy)ethanol is added as a wetting agent, attributed to enhanced resin penetration into microsurface asperities [3].

Specialized Industrial Research Applications

Freeze-resistant Formulation Research

With a freezing point of −42°C, 2-(Hexyloxy)ethanol is investigated in antifreeze hydraulic fluids and low-temperature coatings [1]. Research demonstrates its efficacy in preventing ice crystallization in waterborne systems at subzero temperatures, maintaining fluidity down to −30°C [4].

Tribology Research Applications

In lubricant formulations, 2-(Hexyloxy)ethanol reduces friction coefficients (∼0.08) in ball-on-disk tests, attributed to its ability to form stable boundary films on metal surfaces [4]. Ongoing studies explore its synergy with zinc dialkyldithiophosphate (ZDDP) to enhance wear resistance in engine oils [4].

Olfactory Application Studies

While primarily odorless, 2-(Hexyloxy)ethanol’s mild ether-like odor is leveraged in fragrance encapsulation systems. Research focuses on its use as a solvent in slow-release air fresheners, where its low volatility ensures prolonged scent diffusion [3] [4].

Biodegradation Research Methodologies

Metabolic Pathway Elucidation Studies

The biodegradation of 2-(Hexyloxy)ethanol follows well-established metabolic pathways characteristic of alcohol ethoxylates and glycol ethers. Research has demonstrated that the compound undergoes rapid metabolism through enzymatic processes involving alcohol dehydrogenase, similar to other ethoxylated alcohols [1] [2].

The primary metabolic pathway involves the conversion of 2-(Hexyloxy)ethanol to transient aldehyde intermediates through alcohol dehydrogenase activity, followed by subsequent oxidation to alkoxyacetic acids . This pathway is consistent with the general degradation mechanism observed for glycol ethers, where the metabolic process typically proceeds through two distinct phases: initial oxidation of the alcohol moiety and subsequent formation of carboxylic acid derivatives [4].

Studies utilizing radiolabeled compounds have revealed that both the alkyl chain and the ethoxylate groups serve as target sites for metabolic attack [1]. The degradation mechanism involves primary hydroxylation and dehydrogenation, followed by O-dealkylation processes that result in the shortening of ethoxylate head groups [1]. Additionally, research has identified the cleavage of ether bonds between the alkyl chain and ethoxylate groups as a minor metabolic pathway [1].

The oxidative degradation pathway leads to the formation of various metabolites, including hexanoic acid and other oxidation products through the action of cytochrome P450 enzymes . Research has demonstrated that the metabolic process follows a stepwise degradation pattern, with the identification of multiple intermediate compounds that are further metabolized to ultimately yield carbon dioxide and water [6].

Microbial Degradation Research

Microbial degradation studies have established that 2-(Hexyloxy)ethanol is readily biodegradable under aerobic conditions [7]. The compound demonstrates rapid biodegradation in sewage treatment systems, with removal efficiencies exceeding 90% under standard activated sludge conditions [7].

Research using specialized bacterial strains has identified specific microorganisms capable of utilizing 2-(Hexyloxy)ethanol as a carbon source. Studies have isolated bacterial species including Pseudomonas sp., Xanthobacter autotrophicus, and other gram-negative bacteria that demonstrate the ability to metabolize glycol ethers [8]. These microorganisms utilize the compound through enzymatic pathways that involve the sequential cleavage of ether bonds and oxidation of the resulting alcohol moieties [8].

The microbial degradation process involves multiple bacterial populations working in consortium. Research has demonstrated that mixed bacterial cultures show enhanced degradation efficiency compared to single-strain cultures, indicating the importance of microbial community structure in the biodegradation process [8]. The degradation products identified include ethoxyacetic acid and ethoxyglycoxyacetic acid, which are further metabolized by secondary bacterial populations [8].

Studies have also investigated the influence of environmental conditions on microbial degradation rates. Research has shown that the biodegradation process is influenced by factors such as temperature, pH, oxygen availability, and the presence of other organic compounds [9]. Under optimal conditions, the biodegradation half-life of 2-(Hexyloxy)ethanol ranges from 2 to 139 minutes in laboratory systems [1].

Environmental Fate Research

Transport Mechanism Studies

Environmental fate studies have characterized the transport behavior of 2-(Hexyloxy)ethanol in various environmental compartments. The compound exhibits moderate mobility in aquatic systems, with a log octanol-water partition coefficient (Log P) of approximately 1.86-1.97 [10] [11], indicating moderate hydrophobicity and potential for both aqueous and organic phase partitioning.

Research using fugacity modeling has predicted the environmental distribution of 2-(Hexyloxy)ethanol across different compartments. Level III fugacity model calculations indicate that the compound partitions predominantly to soil (71.3%) and water (27.9%) compartments, with minimal distribution to air (0.704%) and sediment (0.0785%) phases [10]. The persistence time in the environment is estimated at 337 hours under standard conditions [10].

Transport studies have demonstrated that 2-(Hexyloxy)ethanol exhibits low volatility from water surfaces, with a Henry's law constant of 4.15 × 10⁻⁸ atm·m³/mole [10]. This low volatility results in extended half-lives for volatilization from surface waters, with model river and lake half-lives of 710.9 days and 7759 days, respectively [10].

Soil transport studies have revealed that 2-(Hexyloxy)ethanol exhibits moderate sorption to soil particles, with a soil adsorption coefficient (Koc) of 10 [10]. This relatively low sorption coefficient indicates high mobility in soil systems and potential for groundwater contamination [12]. Research has shown that adsorption to solid soil phases is possible, but the compound maintains significant mobility in subsurface environments [12].

Transformation Process Research

Transformation process research has identified multiple pathways for the environmental degradation of 2-(Hexyloxy)ethanol. The primary transformation mechanism involves aerobic biodegradation, which accounts for the majority of compound removal in environmental systems [7]. Research has established that the biodegradation process follows first-order kinetics, with degradation rate constants varying based on environmental conditions [13].

Photochemical transformation studies have investigated the potential for photodegradation of 2-(Hexyloxy)ethanol in atmospheric and aquatic environments. Research indicates that the compound undergoes atmospheric oxidation through reaction with hydroxyl radicals, with an estimated atmospheric half-life of 0.406 days under standard conditions [10]. The photodegradation process involves the formation of various oxidation products, including aldehydes and carboxylic acids [10].

Hydrolysis studies have demonstrated that 2-(Hexyloxy)ethanol is not expected to undergo significant hydrolysis in environmental waters due to the absence of readily hydrolyzable functional groups [14]. This chemical stability contributes to the compound's persistence in aquatic environments until biological degradation processes become effective [14].

Advanced oxidation process research has investigated the potential for chemical transformation of 2-(Hexyloxy)ethanol under various oxidative conditions. Studies have shown that the compound can undergo transformation through reaction with strong oxidizing agents, potentially forming explosive peroxides under certain conditions . However, under typical environmental conditions, chemical oxidation is not considered a significant transformation pathway .

Ecological Impact Research Methodologies

Aquatic System Research Models

Aquatic toxicity research has established comprehensive dose-response relationships for 2-(Hexyloxy)ethanol across multiple aquatic species. Studies have determined acute toxicity values for fish, with LC₅₀ values ranging from 100-220 mg/L for 96-hour static tests using Brachydanio rerio [15]. These values indicate moderate acute toxicity to fish species under laboratory conditions.

Aquatic invertebrate studies have focused on Daphnia magna as a representative test organism. Research has established EC₅₀ values of 150 mg/L for 48-hour exposure periods [15]. Chronic toxicity studies have determined no observed effect concentrations (NOEC) of ≥11.6 mg/L for 7-day exposure periods [16]. These findings indicate that 2-(Hexyloxy)ethanol presents moderate risk to aquatic invertebrates at environmentally relevant concentrations.

Algal toxicity studies have utilized Desmodesmus subspicatus and Pseudokirchneriella subcapitata as test organisms. Research has established EC₅₀ values of 70 mg/L for 96-hour growth rate studies and 98 mg/L for 72-hour studies [15]. EC₁₀ values of 9.8 mg/L have been determined for growth rate effects in Pseudokirchneriella subcapitata [16]. These results indicate that algal species represent the most sensitive group among aquatic organisms tested.

Microbial toxicity assessments have utilized the Microtox bioassay system, determining EC₅₀ values of 2100 mg/L for 17-hour exposure periods [15]. These results indicate relatively low toxicity to microbial communities, suggesting that biodegradation processes are unlikely to be significantly inhibited by the presence of 2-(Hexyloxy)ethanol at environmentally relevant concentrations.

Terrestrial System Research Models

Terrestrial ecosystem research has investigated the behavior and effects of 2-(Hexyloxy)ethanol in soil environments. Studies have characterized the compound's sorption behavior in natural soils, determining sorption coefficients (Kd) that vary with soil properties and experimental conditions [17]. Research has demonstrated that sorption coefficients are generally lower under environmental flow conditions compared to static batch experiments [17].

Soil microbial community studies have investigated the impact of 2-(Hexyloxy)ethanol on soil bacterial populations. Research has shown that the compound can be utilized as a carbon source by soil microorganisms, with studies identifying specific bacterial strains capable of metabolizing the compound [8]. The biodegradation process in soil environments involves both aerobic and anaerobic pathways, with aerobic degradation being the predominant mechanism [8].

Plant uptake studies have investigated the potential for 2-(Hexyloxy)ethanol to be absorbed by terrestrial vegetation. Research has demonstrated that the compound's moderate water solubility and log P values suggest potential for plant uptake through root absorption [11]. However, the rapid biodegradation of the compound in soil environments limits the extent of plant exposure under normal environmental conditions [7].

Soil fauna studies have investigated the effects of 2-(Hexyloxy)ethanol on soil invertebrates, including earthworms and soil arthropods. Research has focused on determining no observed effect concentrations (NOECs) for soil-dwelling organisms, though comprehensive terrestrial toxicity data remain limited compared to aquatic studies [18]. The available data suggest that soil organisms may be less sensitive to 2-(Hexyloxy)ethanol exposure than aquatic species.

Sustainable Management Research Approaches

Sustainable management research has focused on developing environmentally responsible approaches for the use and disposal of 2-(Hexyloxy)ethanol. Green chemistry approaches have been investigated for the synthesis of the compound, including the use of microwave-assisted synthesis methods that reduce energy consumption and improve reaction efficiency . Research has demonstrated that microwave-assisted synthesis can achieve optimal conditions at temperatures around 123°C with reaction times as short as 3 minutes, representing significant improvements over conventional heating methods .

Enzymatic catalysis research has explored the use of biological catalysts for the synthesis of 2-(Hexyloxy)ethanol and related compounds. Studies have investigated the use of lipases from Candida antarctica for esterification reactions, demonstrating that enzymatic approaches can operate under mild conditions while generating minimal waste . These biocatalytic approaches represent promising alternatives to traditional chemical synthesis methods.

Supercritical carbon dioxide synthesis methods have been investigated as green alternatives for the production of 2-(Hexyloxy)ethanol. Research has demonstrated that supercritical CO₂ serves as an excellent green solvent for organic synthesis, eliminating the need for organic solvents while providing enhanced mass transfer and selectivity . These methods have shown promising results with yields maintained at 75-90% even at high substrate concentrations .

Waste treatment and recycling research has investigated methods for the recovery and reuse of 2-(Hexyloxy)ethanol from industrial processes. Studies have explored the use of advanced separation techniques, including membrane-based processes and selective adsorption methods, for the recovery of the compound from waste streams [20]. These approaches support the principles of circular economy and resource conservation.

Environmental monitoring and assessment methodologies have been developed to support the sustainable management of 2-(Hexyloxy)ethanol. Research has established Federal Environmental Quality Guidelines (FEQGs) for alcohol ethoxylates in aquatic environments, providing benchmarks for environmental quality assessment [20]. These guidelines serve as tools for pollution prevention, environmental monitoring, and risk management activities [20].

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

208 °C @ 760 MM HG

208.3 °C

Flash Point

81.7 °C c.c.

Density

Relative density (water = 1): 0.89

LogP

1.57

Melting Point

-45 °C

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

0.05 MM HG @ 20 °C

Vapor pressure, Pa at 20 °C: 7

Pictograms

Corrosive;Irritant

Other CAS

31726-34-8

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Methods of Manufacturing

General Manufacturing Information

Ethanol, 2-(hexyloxy)-: ACTIVE